6-chloro-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
6-chloro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 620175-81-7 . It has a molecular weight of 193.63 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO/c1-12-5-7 (6-13)9-3-2-8 (11)4-10 (9)12/h2-6H,1H3 . The key for the InChI code is ZPCNJRXHEZRJSU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s molecular weight is 193.63 .Scientific Research Applications
Synthesis and Anticancer Activity
6-chloro-1-methyl-1H-indole-3-carbaldehyde is utilized in the synthesis of various compounds with potential anticancer activities. For instance, a study described the synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones using this compound, which demonstrated significant in vitro anticancer activity in HepG2 cell lines, indicating its potential in cancer treatment research (Reddy & Reddy, 2020).
Antibacterial Applications
Research has also explored the antibacterial properties of derivatives of this compound. A study synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, demonstrating their effective antibacterial activity against both Gram-positive and Gram-negative bacteria (Carrasco et al., 2020).
Antioxidant Properties
Compounds synthesized from this compound have shown promising antioxidant properties. For example, a study focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives from 1H-indole carbaldehyde oxime, revealing considerable antioxidant activity in various assays, hinting at its potential for developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Chemical Synthesis and Catalysis
This compound is extensively used in chemical synthesis and as a catalyst. Studies have reported its use in the synthesis of heterocyclic compounds, such as triazolo(thiadiazepino)indoles, and as a catalyst in reactions like Knoevenagel condensation (Vikrishchuk et al., 2019). Additionally, it serves as a versatile synthon for producing a variety of chemical structures, demonstrating its broad utility in organic chemistry (Madan, 2020).
Versatility in Organic Chemistry
This compound shows versatility in organic chemistry, participating in various reactions to produce a range of compounds. For example, its reaction with various nucleophiles leads to trisubstituted indole derivatives, useful in medicinal chemistry (Yamada et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers The paper titled “The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions” highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions . This paper provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
The primary target of 6-chloro-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is likely to be the aryl hydrocarbon receptor in intestinal immune cells . This receptor plays a crucial role in cell biology and is involved in various biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
The compound acts as a receptor agonist at its primary target, the aryl hydrocarbon receptor . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The activation of the aryl hydrocarbon receptor and the subsequent production of interleukin-22 suggest involvement in immune response pathways .
Pharmacokinetics
A related compound, 5-chloro-2-methyl-1h-indole-3-carbaldehyde, is reported to have high gi absorption, suggesting potential bioavailability .
Result of Action
The stimulation of interleukin-22 production suggests that it may facilitate mucosal reactivity , potentially influencing immune responses.
Properties
IUPAC Name |
6-chloro-1-methylindole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNJRXHEZRJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-81-7 | |
Record name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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